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Compound of Interest

Compound Name:
5-Bromo-3-ethyl-1,3-dihydro-indol-

2-one

Cat. No.: B1272487 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-3-ethyl-
1,3-dihydro-indol-2-one

Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous pharmacologically active compounds. The strategic introduction of substituents onto

this heterocyclic system allows for the fine-tuning of its physicochemical and biological

properties. This guide focuses on 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, a derivative

whose utility stems from the unique interplay between the electron-withdrawing bromine atom

on the aromatic ring and the alkyl substituent at the stereogenic C3 position. The bromine atom

at the 5-position is known to enhance the biological activity of indole-based molecules, making

this compound a person of significant interest for drug discovery and development.[1] This

document provides a comprehensive overview of its chemical properties, synthesis, reactivity,

and potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is a solid, crystalline compound. The core structure

consists of a benzene ring fused to a five-membered lactam (pyrrolidinone) ring. The key

features are a bromine atom at position 5 of the benzene ring and an ethyl group at the C3

position of the lactam ring. This C3 position is a chiral center, meaning the molecule can exist

as two enantiomers.
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Data Summary Table
Property Value Source

IUPAC Name
5-bromo-3-ethyl-1,3-

dihydroindol-2-one
PubChem[2]

Molecular Formula C₁₀H₁₀BrNO PubChem[2]

Molecular Weight 240.10 g/mol PubChem[2]

CAS Number 304876-05-9 PubChem[2]

Appearance Solid (predicted) ---

Melting Point

Data not available; related 5-

bromo-oxindole melts at 220-

224°C[3]

---

Boiling Point 362.5±42.0 °C (Predicted) ChemBK[3]

Solubility

Soluble in Dimethylformamide

(DMF) and other organic

solvents

ChemBK[3]

XLogP3 2.4 PubChem[2]

Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized

compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct

signals for the aromatic protons, whose chemical shifts and coupling patterns will be

influenced by the bromine atom. The ethyl group will present as a characteristic triplet and

quartet. The proton at the C3 position will appear as a multiplet, coupled to the adjacent ethyl

protons. The N-H proton of the lactam will exhibit a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show ten distinct

carbon signals. The carbonyl carbon (C=O) of the lactam will be the most downfield signal

(~170-180 ppm). Aromatic carbons will appear in the 110-145 ppm range, with the carbon
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attached to bromine showing a characteristic shift. The C3 carbon and the two carbons of the

ethyl group will be visible in the aliphatic region.

IR (Infrared) Spectroscopy: Key vibrational bands will include a sharp peak for the N-H

stretch (~3200 cm⁻¹) and a strong absorption for the lactam carbonyl (C=O) stretch (~1700

cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a

molecule containing one bromine atom, with two major peaks of nearly equal intensity

separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), corresponding to the molecular ion

[M]⁺ and [M+2]⁺.

Synthesis and Reactivity
Synthetic Workflow
The synthesis of 3-substituted oxindoles can be achieved through various routes. A common

and reliable method is the direct alkylation of a 5-bromooxindole precursor. This approach is

favored for its efficiency and control over the C3-substituent.
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Synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one

5-Bromo-1,3-dihydro-indol-2-one
(Starting Material)

Deprotonation at N-H
(Strong Base, e.g., NaH)

Step 1

Formation of Enolate
(Intermediate)

Tautomerization

Nucleophilic Attack
(SN2 Reaction)

Step 2

Workup & Purification
(Chromatography)

Step 3

Ethyl Halide
(e.g., Ethyl Iodide)

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
(Final Product)

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1272487?utm_src=pdf-body-img
https://www.benchchem.com/product/b1272487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol: Alkylation of 5-
Bromooxindole
This protocol describes the synthesis via direct ethylation. The causality behind this choice is

its high yield and straightforward execution. The use of a strong base like Sodium Hydride

(NaH) is crucial to generate a potent nucleophile (the enolate) that can efficiently react with the

ethyl halide.

Preparation: To a solution of 5-bromo-1,3-dihydro-indol-2-one (1.0 eq) in anhydrous

Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), add Sodium

Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.

Expertise Note: Anhydrous conditions are critical as NaH reacts violently with water. The

reaction is performed at 0°C to control the exothermic deprotonation step.

Enolate Formation: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to

room temperature and stir for an additional hour. The evolution of hydrogen gas indicates the

formation of the sodium salt.

Alkylation: Cool the mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise. Allow the

reaction to stir at room temperature overnight.

Expertise Note: Ethyl iodide is used as it is a highly reactive alkylating agent. Monitoring

the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated

aqueous ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent

such as ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by

column chromatography on silica gel to yield the pure 5-Bromo-3-ethyl-1,3-dihydro-indol-
2-one.

Trustworthiness Note: Purity must be confirmed by NMR and Mass Spectrometry to

validate the structure before any further use.
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Reactivity Profile
N-H Acidity: The lactam proton is acidic and can be removed by a base, facilitating N-

alkylation or N-acylation reactions.

C3 Position: The proton at the C3 position is also acidic and can be deprotonated to form an

enolate, allowing for further functionalization at this site.

Aromatic Ring: The bromine atom makes the aromatic ring susceptible to palladium-

catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the

introduction of diverse functional groups at the 5-position.[4] This is a key feature for creating

libraries of compounds for drug discovery.

Biological and Pharmacological Context
While specific biological data for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is not extensively

published, the 5-bromo-oxindole scaffold is a well-established pharmacophore in modern drug

discovery.[1] Derivatives have shown a wide range of activities, including anticancer, antiviral,

and antimicrobial effects.[1][5]

Anticancer Potential: Kinase Inhibition
Many oxindole derivatives function as potent inhibitors of protein kinases, which are critical

regulators of cell signaling pathways often dysregulated in cancer. For example, Sunitinib, an

approved anticancer drug, features an oxindole core and targets multiple receptor tyrosine

kinases (RTKs) like VEGFR and PDGFR.[6] The 5-bromo substitution often enhances binding

affinity and inhibitory potency.[7]

The mechanism of action for many 5-bromoindole derivatives involves the inhibition of key

oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase

pathway.[1] Inhibition of EGFR leads to cell cycle arrest and the induction of apoptosis.[1]
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Caption: Hypothetical inhibition of the EGFR signaling pathway.

This compound serves as a valuable building block for synthesizing more complex molecules.

Its C3-ethyl group provides a specific steric and lipophilic profile, while the 5-bromo position

acts as a versatile handle for further chemical modification, making it an ideal starting point for

structure-activity relationship (SAR) studies.

Safety and Handling
While specific toxicity data for this compound is not available, related bromo-indole compounds

are classified as irritants.[8] Standard laboratory safety precautions should be observed.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-

ventilated area or a chemical fume hood.[9]

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is a strategically designed heterocyclic compound

with significant potential in medicinal chemistry and materials science. Its well-defined
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physicochemical properties, versatile reactivity, and the established pharmacological

importance of its core scaffold make it a valuable tool for researchers. The ability to perform

selective modifications at the N1, C3, and C5 positions allows for the systematic exploration of

chemical space, paving the way for the development of novel therapeutics and functional

materials. This guide provides the foundational knowledge required for its effective synthesis,

handling, and application in advanced research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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